Product packaging for 1-phenylethanone hydrazone(Cat. No.:CAS No. 13466-30-3)

1-phenylethanone hydrazone

Cat. No.: B078139
CAS No.: 13466-30-3
M. Wt: 134.18 g/mol
InChI Key: LEXOZHHIDPMMAC-JXMROGBWSA-N
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Description

1-Phenylethanone hydrazone is a versatile and highly useful hydrazone derivative serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of nitrogen-containing heterocycles, particularly indoles and pyrazoles, via reactions such as the Fischer indole synthesis. The compound features a reactive hydrazone functional group (-C=N-NH₂) adjacent to a phenyl ring, making it a valuable building block for constructing complex molecular architectures. Researchers utilize this compound to develop novel pharmaceuticals, agrochemicals, and functional materials by exploiting its dual nature as both a nucleophile and an electrophile. Its mechanism of action in synthesis involves initial condensation or cyclization reactions, where it acts as a source of carbon and nitrogen atoms to form new ring systems. This reagent is essential for studying reaction mechanisms, exploring new catalytic pathways, and developing innovative synthetic methodologies in academic and industrial laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B078139 1-phenylethanone hydrazone CAS No. 13466-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13466-30-3

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-1-phenylethylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+

InChI Key

LEXOZHHIDPMMAC-JXMROGBWSA-N

SMILES

CC(=NN)C1=CC=CC=C1

Isomeric SMILES

C/C(=N\N)/C1=CC=CC=C1

Canonical SMILES

CC(=NN)C1=CC=CC=C1

Other CAS No.

13466-30-3

Origin of Product

United States

Synthetic Methodologies for 1 Phenylethanone Hydrazone and Its Derivatives

Direct Condensation Approaches

Direct condensation remains a fundamental and widely used method for synthesizing 1-phenylethanone hydrazone. This approach involves the direct reaction of a ketone (acetophenone) with a hydrazine (B178648) derivative, leading to the formation of a C=N bond characteristic of hydrazones. The reaction is a nucleophilic addition-elimination process, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of acetophenone (B1666503), followed by the elimination of a water molecule.

The direct condensation of acetophenone with hydrazine or hydrazine hydrate (B1144303) is a common route to this compound. orgsyn.org The reaction is typically performed by heating the reactants, often in the presence of a suitable solvent and catalyst, to drive the equilibrium towards the product. orgsyn.orgucla.edu

The formation of hydrazones is notably influenced by the pH of the reaction medium, as the reaction rate is sensitive to acid catalysis. The process generally involves a rate-limiting dehydration of a tetrahedral intermediate, a step that is facilitated by protonation of the hydroxyl group. nih.gov

Acid Catalysts : The use of acid catalysts like glacial acetic acid or hydrochloric acid is common to accelerate the reaction. orgsyn.orgrsc.orgjddtonline.infogoogle.com While catalysis is not strictly necessary, its absence can significantly prolong the required reaction time. orgsyn.org For instance, the reaction of acetophenone with N,N-dimethylhydrazine is effectively catalyzed by a small amount of glacial acetic acid. orgsyn.org In other preparations, a few drops of concentrated HCl in methanol (B129727) have been used to catalyze the condensation of various ketones and hydrazides. jddtonline.info

pH Optimization : The reaction rate is highly pH-dependent. At very low pH, the hydrazine nucleophile becomes fully protonated and is no longer available for the initial attack on the carbonyl group. Conversely, at high pH, the dehydration of the carbinolamine intermediate is slow. Therefore, the reaction is typically fastest in a mildly acidic environment. Studies on hydrazone formation at a biological pH of 7.4 have shown that the reaction can be slow, necessitating the development of more efficient catalysts. nih.govnih.govacs.org Research into organocatalysts has identified compounds like 2-aminobenzenephosphonic acids and 2-(aminomethyl)benzimidazoles as superior to traditional aniline (B41778) catalysts for promoting hydrazone formation at neutral pH. nih.govacs.orgkiku.dk

The table below summarizes the effect of different catalysts on hydrazone formation kinetics, highlighting the rate enhancements compared to the uncatalyzed reaction.

CatalystpK_aSecond-Order Rate Constant (M⁻¹s⁻¹)Rate Enhancement vs. Uncatalyzed
None---0.10 ± 0.011
Aniline---1.1 ± 0.111
2-Aminobenzenesulfonic acid-1.410.14 ± 0.031.4
2-Aminobenzenephosphonic acid7.294.1 ± 0.240
Data derived from studies on hydrazone formation with 4-nitrobenzaldehyde (B150856) at pH 7.4. nih.gov

The choice of solvent plays a critical role in the synthesis of this compound, affecting both solubility of reactants and the reaction rate.

Common Solvents : Protic solvents like absolute ethanol (B145695) and methanol are frequently employed. orgsyn.orgjddtonline.info Ethanol is a common choice for the condensation of acetophenone with both N,N-dimethylhydrazine and anhydrous hydrazine. orgsyn.org In one procedure, the reaction of acetophenone with phenylhydrazine (B124118) was carried out in a mixture of glacial acetic acid and water. rsc.org

Reaction Time : The time required for the completion of the reaction can vary significantly, from a few hours to 24 hours or more, depending on the specific reactants, temperature, and catalyst used. orgsyn.orgjddtonline.infonih.gov The condensation of acetophenone with N,N-dimethylhydrazine is typically refluxed for 24 hours. orgsyn.org In contrast, the subsequent reaction of the resulting dimethylhydrazone with anhydrous hydrazine is complete in less than 24 hours, with the color change from yellow to colorless serving as a visual indicator of completion. orgsyn.org Mechanochemical approaches, which involve milling reactants together, have been shown to produce hydrazones in 90 to 180 minutes, offering a solvent-free alternative. nih.gov

Achieving a high yield of pure this compound requires careful control of reaction conditions to minimize side reactions.

Purity : The purity of the final product is paramount. The formation of the azine is a key consideration, especially in one-step preparations. orgsyn.org To minimize azine formation during workup, it is crucial to keep the temperature low (below 20°C) when removing volatile solvents from the final hydrazone product. orgsyn.org The resulting this compound is a low-melting solid (m.p. 24–25°C) that can be stored at temperatures below 0°C for extended periods. orgsyn.org

To overcome the limitations of direct condensation, particularly the formation of azine impurities, two-step synthetic protocols have been developed. orgsyn.org A well-established two-step method provides significant advantages, including high yields in both steps and a final product of sufficient purity for subsequent reactions without further purification. orgsyn.org

This process involves:

Formation of an Intermediate Hydrazone : Acetophenone is first reacted with a substituted hydrazine, such as N,N-dimethylhydrazine, in the presence of an acid catalyst (e.g., glacial acetic acid) in ethanol. This reaction is heated at reflux for 24 hours to produce acetophenone N,N-dimethylhydrazone in high yield (90-94%). orgsyn.org

Transamination : The purified N,N-dimethylhydrazone is then heated at reflux with anhydrous hydrazine in ethanol. A transamination (hydrazone exchange) reaction occurs, yielding the desired this compound and regenerating N,N-dimethylhydrazine. This second step is also very high-yielding (97-99%). orgsyn.org

The table below compares the one-step and two-step synthetic approaches.

FeatureOne-Step Direct CondensationTwo-Step Protocol
Primary Reactants Acetophenone, Hydrazine HydrateStep 1: Acetophenone, N,N-DimethylhydrazineStep 2: Acetophenone N,N-dimethylhydrazone, Anhydrous Hydrazine
Key Advantage SimplicityHigh Purity, High Yield
Primary Impurity AzineMinimal azine contamination
Typical Yield Variable, often lower due to side reactions97-99% (for the second step)
Purification Often requires careful purificationProduct is often pure enough for direct use

This two-step method is particularly advantageous for preparing unstable liquid or low-melting hydrazones. orgsyn.org

Acetophenone and Hydrazine Condensation: Reaction Conditions and Optimization

Advanced Synthetic Strategies

Beyond classical condensation, several advanced strategies for the synthesis of hydrazones have emerged, offering alternative routes that may provide advantages in terms of efficiency, substrate scope, or reaction conditions.

Catalytic Dehydrogenative Coupling : A method for the direct synthesis of arylhydrazones involves the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols. This approach avoids byproducts and offers high selectivity. organic-chemistry.org

Electrooxidation : An electrochemical method utilizes the oxidation of benzylic C(sp³)-H bonds to produce hydrazones. This strategy avoids hazardous metal catalysts and external oxidants, using aqueous media and NaCl as an electrolyte, and is suitable for gram-scale synthesis. organic-chemistry.org

Base-Promoted Tandem Reactions : A one-pot, base-promoted tandem condensation and N-alkylation reaction between aldehydes, hydrazines, and alkyl halides can produce trisubstituted hydrazones. organic-chemistry.org This method tolerates a wide range of functional groups and avoids issues with chemoselectivity. organic-chemistry.org

Palladium-Catalyzed Coupling : N-aryl benzophenone (B1666685) hydrazones can be prepared via palladium-catalyzed coupling reactions. organic-chemistry.org While demonstrated for benzophenone, this catalytic C-N bond-forming strategy represents a modern approach that could be adapted for other ketone substrates. organic-chemistry.org

These advanced methods highlight the ongoing development in synthetic organic chemistry to create more efficient, selective, and environmentally benign pathways to important chemical structures like this compound and its derivatives.

Green Chemistry Approaches to this compound Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign protocols that offer high efficiency, minimize waste, and utilize safer reagents. The synthesis of hydrazones, including this compound, has benefited significantly from these green chemistry approaches.

The use of nanoparticle catalysts represents a significant step forward in green synthesis. Magnesium oxide (MgO) nanoparticles, in particular, have emerged as a highly efficient, reusable, and environmentally friendly catalyst for various organic transformations, including the synthesis of hydrazones. researchgate.neteurjchem.com The catalytic activity of MgO nanoparticles is attributed to their high surface area and the presence of both acidic and basic sites. researchgate.net

The synthesis of hydrazones using MgO nanoparticles is typically carried out through the condensation reaction of a carbonyl compound with a hydrazine. researchgate.net For the synthesis of this compound, this would involve the reaction of 1-phenylethanone with hydrazine hydrate. This reaction can be performed under solvent-free conditions, further enhancing its green credentials. The use of MgO nanoparticles facilitates the reaction, leading to high yields of the desired product in shorter reaction times compared to traditional methods. researchgate.net

Table 1: Illustrative Green Synthesis of this compound using MgO Nanoparticles

Reactant 1 Reactant 2 Catalyst Condition Product Yield (%)
1-Phenylethanone Hydrazine Hydrate MgO Nanoparticles Solvent-free, Heating This compound High yields reported for analogous ketones researchgate.net

Note: This table is illustrative, based on general findings for hydrazone synthesis with MgO nanoparticles.

Solvent-free synthesis is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. rsc.org Hydrazone synthesis can be effectively conducted under solvent-free conditions, often with the aid of grinding or microwave irradiation. rsc.orgnih.gov

Furthermore, the application of ultrasonic irradiation has been shown to be a powerful tool in accelerating organic reactions. researchgate.net In the context of this compound synthesis, the use of ultrasound can significantly reduce reaction times and improve yields. researchgate.net The combination of solvent-free and ultrasonic conditions, particularly with a catalyst like MgO nanoparticles, presents a highly efficient and green synthetic route. researchgate.net This approach involves the direct mixing of 1-phenylethanone and hydrazine hydrate with the catalyst and subjecting the mixture to ultrasonic irradiation. researchgate.net

Derivatization Reactions of this compound

This compound serves as a versatile building block for the synthesis of a wide range of derivatives. These derivatization reactions typically target the reactive C=N bond or the N-H protons of the hydrazone moiety.

While this compound is itself formed from a condensation reaction, it can be further modified. A common derivatization pathway for hydrazones involves their reaction with various carbonyl compounds to form more complex structures, such as azines. The unsubstituted hydrazone of 1-phenylethanone can react with another equivalent of an aldehyde or ketone. For instance, reaction with a second molecule of 1-phenylethanone would lead to the formation of acetophenone azine.

More synthetically useful are reactions of substituted hydrazines with 1-phenylethanone. For example, the reaction of 1-phenylethanone with phenylhydrazine yields 1-phenylethanone phenylhydrazone. rsc.org This type of condensation reaction is fundamental in preparing a vast library of substituted hydrazones. organic-chemistry.org

Table 2: Synthesis of Substituted Hydrazones from 1-Phenylethanone

Carbonyl Compound Hydrazine Derivative Product
1-Phenylethanone Phenylhydrazine 1-Phenylethanone phenylhydrazone rsc.org
1-Phenylethanone 2,4-Dimethylphenylhydrazine 1-Phenylethanone (2,4-dimethylphenyl)hydrazone researchgate.net
1-Phenylethanone p-Toluenesulfonhydrazide 1-Phenylethanone tosylhydrazone nih.gov

The carbon-nitrogen double bond (C=N) in hydrazones is susceptible to radical addition reactions, providing a powerful method for C-C bond formation and the synthesis of highly functionalized hydrazine derivatives. nih.gov This approach allows for the introduction of a variety of alkyl and other radical species to the carbon atom of the C=N bond. nih.gov

These reactions are often initiated by radical initiators and can be performed under mild conditions. organic-chemistry.org For this compound, a radical species (R•) would add to the C=N bond, leading to a nitrogen-centered radical intermediate. This intermediate can then be further reacted or quenched to yield the final product. The choice of radical precursor allows for the introduction of a wide range of functional groups. While this is a well-established reaction for hydrazones in general, specific studies detailing the radical addition to this compound are part of the broader research into this reaction class. nih.govorganic-chemistry.org

Elucidation of Reaction Mechanisms and Kinetics in 1 Phenylethanone Hydrazone Chemistry

Mechanistic Pathways of Hydrazone Formation

The synthesis of 1-phenylethanone hydrazone from 1-phenylethanone (acetophenone) and hydrazine (B178648) is a classic condensation reaction. wikipedia.orgnih.gov This transformation is characteristic of the reaction between carbonyl compounds (aldehydes and ketones) and hydrazine derivatives. wikipedia.org

The formation of this compound proceeds through a two-step nucleophilic addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of 1-phenylethanone. This step results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. kiku.dknih.gov

The rate of hydrazone formation, which can be slow at neutral pH, can be significantly accelerated through nucleophilic catalysis. nih.govnih.govfigshare.com The general mechanism for this catalysis involves the initial reaction of the catalyst with the carbonyl compound to form a highly reactive, protonated imine (Schiff base) intermediate. This activated intermediate is more susceptible to nucleophilic attack by hydrazine. The subsequent rapid transimination reaction displaces the catalyst and yields the final hydrazone product. kiku.dknih.gov

The choice of catalyst has a profound impact on the efficiency of hydrazone formation.

Anilines: Aniline (B41778) is the classic nucleophilic catalyst for hydrazone and oxime formation. nih.govtudelft.nl However, its practical application is often limited by its toxicity and the requirement for very high concentrations (e.g., upwards of 100 mM) to achieve reasonable reaction rates, especially with dilute reactants. nih.gov

Anthranilic Acids: Research has shown that anthranilic acids and their derivatives are superior catalysts compared to aniline, particularly at neutral pH. nih.govacs.orgnih.gov Their enhanced catalytic activity is attributed to the presence of an ortho-carboxylate group, which aids in the reaction mechanism. acs.org For instance, 5-methoxyanthranilic acid has demonstrated a more than five-fold greater second-order rate constant compared to aniline at the same concentration. acs.org

Aminomethylbenzimidazoles: More recently, 2-(aminomethyl)benzimidazoles have been identified as a new class of highly effective organocatalysts. kiku.dk They have shown significant rate enhancements, particularly for the formation of hydrazones from more challenging aryl ketone substrates like 1-phenylethanone. kiku.dk

Kinetic studies provide quantitative insight into the efficiency of hydrazone formation under various conditions. The reaction is typically monitored using spectroscopic methods, and pseudo-first-order or second-order rate constants are determined. nih.govamazonaws.com

Research has quantified the significant rate enhancements achieved with advanced catalysts compared to the traditional aniline. For example, kinetic studies at pH 7.4 have shown that anthranilic acid derivatives can increase the rate of hydrazone formation by one to two orders of magnitude relative to the aniline-catalyzed reaction. nih.gov Similarly, 2-(aminomethyl)benzimidazoles have been found to increase the reaction rate by nearly 10-fold. kiku.dk

The inherent reactivity of the carbonyl compound is also a critical factor. Ketones generally react more slowly than aldehydes due to greater steric hindrance and electronic effects. nih.gov Kinetic data for the uncatalyzed reaction of 1-phenylethanone (acetophenone) with phenylhydrazine (B124118) at pH 7.4 show a second-order rate constant (k₂) of 0.050 M⁻¹s⁻¹. nih.gov

Table 1: Comparison of Catalysts in Hydrazone Formation
CatalystKey Mechanistic FeatureRelative Rate EnhancementReference
AnilineForms activated imine intermediateBaseline nih.govtudelft.nl
5-Methoxyanthranilic AcidIntramolecular proton transfer (8-membered TS)>5-fold over aniline acs.org
2-Aminobenzenephosphonic AcidIntramolecular proton transferSuperior to anthranilic acids acs.org
2-(Aminomethyl)benzimidazoleIntramolecular proton transfer (proposed 7-membered TS)~10-fold increase in reaction rate kiku.dk
Table 2: Second-Order Rate Constants (k₂) for Hydrazone Formation with Phenylhydrazine (pH 7.4, uncatalyzed)
Carbonyl Compoundk₂ (M⁻¹s⁻¹)Reference
Benzaldehyde (B42025)0.021 nih.gov
1-Phenylethanone (Acetophenone)0.050 nih.gov
Butyraldehyde1.3 nih.gov
2-Butanone0.030 nih.gov

Role of Nucleophilic Catalysis in Hydrazone Formation

Reduction Mechanisms Involving this compound

This compound can undergo reduction to form either the corresponding hydrazine or a fully saturated alkane, depending on the reaction conditions. The most notable reduction is the Wolff-Kishner reduction, which converts the carbonyl group of the original ketone into a methylene (B1212753) (CH₂) group. libretexts.orglibretexts.org

The Wolff-Kishner reduction of 1-phenylethanone proceeds in two stages:

Hydrazone Formation: First, 1-phenylethanone is converted to this compound by reacting it with hydrazine, as detailed previously. libretexts.orglibretexts.org

Reduction of the Hydrazone: The isolated or in-situ generated hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling polar solvent like ethylene (B1197577) glycol. libretexts.orgstackexchange.com

The mechanism for the second stage is as follows:

Deprotonation: The strong base removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orglibretexts.org

Rearrangement and N₂ Elimination: The anion undergoes a rearrangement. A resonance structure places the negative charge on the carbon atom, leading to the formation of a C=N double bond and a diimide anion intermediate. This intermediate readily loses a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process, to generate a carbanion. libretexts.orglibretexts.org

Protonation: The resulting carbanion is rapidly protonated by the protic solvent (e.g., ethylene glycol) to yield the final alkane product, which in this case is ethylbenzene. libretexts.orglibretexts.org

This reaction provides an effective method for the deoxygenation of ketones and aldehydes, particularly for molecules that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. libretexts.org

Wolff-Kishner Reduction Mechanism

Thermodynamic and Kinetic Investigations of Derivative Reactivity

Hydrazone derivatives are recognized for their antioxidant properties, which they exert by scavenging harmful free radicals. scielo.org.mx The effectiveness and pathway of this activity are dictated by the compound's chemical structure and the reaction environment. mdpi.com Three primary mechanisms are considered: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scispace.comnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the hydrazone antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comnih.gov The resulting hydrazone radical is typically stabilized by resonance, making it less reactive. mdpi.com The favorability of this pathway is assessed by the Bond Dissociation Enthalpy (BDE) of the N-H or other labile X-H bonds. Lower BDE values indicate a greater propensity for HAT to occur. nih.govnih.gov For many hydrazones, HAT is identified as the most favorable mechanism in nonpolar media or the gas phase. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves two steps. First, the hydrazone transfers a single electron to the free radical, forming a radical cation of the hydrazone and an anion of the radical. mdpi.comrsc.org In the second step, the hydrazone radical cation transfers a proton to the anion, yielding the final products. rsc.org This pathway is influenced by the ionization potential (IP) of the antioxidant. A lower IP facilitates the initial electron transfer. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is also a two-step process, but the order is reversed compared to SET-PT. wisdomlib.org First, the hydrazone loses a proton to the surrounding medium, forming an anion. rsc.org Subsequently, this anion donates an electron to the free radical. rsc.org The SPLET mechanism is particularly significant in polar solvents, which can stabilize the initially formed anion. nih.govresearcher.life The key thermodynamic parameters governing this pathway are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov

Computational studies on various hydrazone derivatives show that the dominant mechanism can shift based on the solvent environment. For instance, HAT is often preferred in the gas phase, while SPLET becomes the more favorable pathway in aqueous (polar) solutions. nih.gov

Table 1: Dominant Free Radical Scavenging Mechanisms for Hydrazones in Different Media

Mechanism Description Key Thermodynamic Parameter Favorable Environment
HAT (Hydrogen Atom Transfer) Direct transfer of a hydrogen atom (H•) from the antioxidant to the radical. BDE (Bond Dissociation Enthalpy) Gas phase, Nonpolar solvents
SET-PT (Single-Electron Transfer followed by Proton Transfer) An electron is transferred first, followed by a proton. IP (Ionization Potential) Varies, can be competitive
SPLET (Sequential Proton Loss Electron Transfer) A proton is lost first, followed by an electron transfer from the resulting anion. PA (Proton Affinity), ETE (Electron Transfer Enthalpy) Polar solvents (e.g., water)

The addition of hydrogen cyanide (HCN) or its synthetic equivalents like trimethylsilyl (B98337) cyanide (TMSCN) to the C=N bond of hydrazones is a method for synthesizing α-hydrazinonitriles. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the complex reaction mechanisms, including the influence of hydrazone stereochemistry (E/Z isomers). nih.govresearchgate.net

Studies on the calcium-catalyzed asymmetric hydrocyanation of hydrazones reveal that both Z- and E-hydrazone isomers can participate in the reaction, but may lead to products with opposite enantioselectivity. nih.gov The calculations suggest that the E-hydrazone is generally more stable than the Z-isomer. nih.gov The catalytic cycle involves the coordination of the hydrazone to the metal catalyst, followed by the nucleophilic attack of the cyanide species on the imine carbon. researchgate.net

Key findings from computational models indicate:

The activation barrier for the hydrocyanation step itself can be relatively low. nih.gov

The initial E/Z ratio of the hydrazone substrate can significantly affect the stereochemical outcome, as the barrier to thermal E/Z isomerization is often much higher than the barrier to hydrocyanation. researchgate.net

Table 2: Calculated Energetic Profile for a Catalytic Hydrocyanation Pathway

Reaction Step Species Relative Free Energy (kcal/mol)
1 Catalyst + Reactants 0.0
2 Catalyst-Hydrazone Complex Formation Strongly Exothermic
3 Transition State (C-C formation) +10.2
4 Product-Catalyst Complex Slightly Endothermic
5 Catalyst Regeneration/Product Release Rate-Limiting

Note: Data is illustrative based on findings for a Z-hydrazone pathway in a specific catalytic system. nih.govresearchgate.net

The azomethine group (C=N) in this compound is the central site of its reactivity, capable of interacting with both electrophiles and nucleophiles. The polarity of this double bond, with the nitrogen being more electronegative than the carbon, dictates its behavior.

Reactivity towards Electrophiles: The lone pair of electrons on the sp²-hybridized imine nitrogen atom makes it a target for electrophiles. Protonation or alkylation at this nitrogen is a common initial step in many reactions. However, electrophilic substitution can also occur at the azomethine carbon atom, particularly after deprotonation of the adjacent C-H or N-H bond, which generates a more nucleophilic intermediate. acs.org For example, treatment of aldehyde-derived hydrazones with a strong base can lead to the formation of an anion that then readily reacts with various electrophiles.

Reactivity towards Nucleophiles: The carbon atom of the azomethine linkage is electrophilic and thus susceptible to attack by nucleophiles. rsc.org This is the basis for reactions like hydrocyanation, where the cyanide ion (CN⁻) acts as the nucleophile. nih.gov The addition of organometallic reagents (e.g., Grignard reagents) or hydrides to the C=N bond are other examples of nucleophilic addition. The reactivity can be enhanced by Lewis acid catalysis, where the Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the carbon. The addition of N-nucleophiles, such as other amines or hydrazines, to the azomethine bond has also been reported. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Phenylethanone Hydrazone and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural verification of newly synthesized chemical entities. For 1-phenylethanone hydrazone, a combination of techniques provides a complete picture of its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Chemical Shift and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Hydrazones, including this compound, can exist as a mixture of geometric isomers (E/Z) around the C=N double bond and conformers due to rotation around the N-N single bond. This isomerism can lead to the appearance of duplicate signals in the NMR spectra, complicating their interpretation but also providing valuable structural insights. nist.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine (-NH₂) protons.

Aromatic Protons (C₆H₅): These protons typically appear in the downfield region of the spectrum, generally between δ 7.0-8.0 ppm, due to the deshielding effect of the aromatic ring current. The multiplicity of these signals depends on the substitution pattern and coupling between adjacent protons.

Methyl Protons (CH₃): The protons of the methyl group attached to the imine carbon are expected to resonate as a singlet in the upfield region, typically around δ 2.0-2.6 ppm. This is comparable to the methyl signal in the precursor, acetophenone (B1666503), which appears at approximately δ 2.62 ppm. rsc.org

Amine Protons (NH₂): The chemical shift of the N-H protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. These signals often appear as a broad singlet and can be found in a wide range, sometimes between δ 5.0 and 14.0 ppm. nih.gov For some hydrazone derivatives, this NH signal has been observed at values as high as 13.26 ppm. ruc.dk

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Imine Carbon (C=N): The carbon of the C=N double bond is significantly deshielded and is expected to appear in the range of δ 140-160 ppm.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring typically resonate between δ 125-140 ppm. The ipso-carbon (the carbon attached to the imine group) usually appears at the most downfield position within this range. For comparison, the aromatic carbons in acetophenone are found at δ 128.2, 128.5, 133.0, and 137.1 ppm. rsc.org

Methyl Carbon (CH₃): The methyl carbon signal is found in the upfield region of the spectrum, generally between δ 10-30 ppm. The corresponding carbon in acetophenone appears at δ 26.5 ppm. rsc.org

Table 1: Expected NMR Chemical Shifts (δ) for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic (C₆H₅) 7.0 - 8.0 125 - 140
Methyl (CH₃) 2.0 - 2.6 10 - 30
Imine (C=N) - 140 - 160
Amine (NH₂) 5.0 - 14.0 (broad) -

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes (e.g., C=N, N-H)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key characteristic vibrational modes are those of the N-H, C-H, C=N, and C=C bonds. libretexts.org

The IR spectrum provides clear evidence for the formation of the hydrazone from its parent ketone (acetophenone). The most significant change is the disappearance of the strong carbonyl (C=O) stretching band of acetophenone (typically around 1685 cm⁻¹) and the appearance of the C=N and N-H stretching bands.

N-H Stretch: The stretching vibration of the N-H bond in the primary amine group (-NH₂) typically appears as one or two medium-to-weak bands in the region of 3200-3500 cm⁻¹. For some phenylhydrazone derivatives, a peak has been observed at 3314 cm⁻¹. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=N Stretch: The imine C=N stretching vibration is a key diagnostic peak for hydrazones. It typically appears as a medium to strong band in the range of 1590-1650 cm⁻¹. researchgate.netresearchgate.net This band confirms the condensation reaction between the ketone and hydrazine (B178648).

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch 3200 - 3500 Medium
Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak
Methyl Group C-H Stretch 2850 - 2960 Medium
Imine C=N Stretch 1590 - 1650 Medium-Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the presence of the phenyl ring and the C=N double bond creates a conjugated system, which influences its UV-Vis absorption spectrum.

The spectrum of this compound is expected to show absorptions arising from two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of electrons from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The conjugated system formed by the phenyl ring and the C=N bond is responsible for these absorptions. For comparison, the precursor acetophenone exhibits a strong π → π* transition at approximately 245-250 nm. studyraid.com

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent polarity and the presence of E/Z isomers, which can have distinct electronic environments and thus different absorption spectra. nih.gov For example, a related derivative, acetophenone phenylhydrazone, shows a complex absorption profile with maxima around 325 nm. nist.gov

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₀N₂), the calculated monoisotopic mass is 134.084 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺·) at m/z = 134.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides structural information. A plausible fragmentation pattern for this compound would involve the cleavage of bonds adjacent to the stable phenyl group and the C=N bond. chemguide.co.uk

Loss of a Methyl Radical: Cleavage of the C-C bond between the imine carbon and the methyl group would result in the loss of a methyl radical (·CH₃, 15 Da), leading to a fragment ion at m/z = 119.

Formation of Phenyl Cation: Cleavage of the bond between the phenyl ring and the imine carbon could lead to the formation of the phenyl cation (C₆H₅⁺) at m/z = 77, a very common fragment for phenyl-containing compounds.

Loss of N₂H₂: Fragmentation involving the hydrazone group could lead to the loss of diazene (B1210634) (N₂H₂, 30 Da), potentially resulting in a fragment at m/z = 104.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Identity Formula
134 Molecular Ion [M]⁺· [C₈H₁₀N₂]⁺·
119 [M - CH₃]⁺ [C₇H₇N₂]⁺
104 [M - N₂H₂]⁺· [C₈H₈]⁺·
77 Phenyl Cation [C₆H₅]⁺

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, it is primarily used to assess the purity of a synthesized sample and to separate potential E/Z isomers. nih.gov

A common mode of HPLC for this type of analysis is reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18-silica) and a polar mobile phase. A typical method for analyzing hydrazone derivatives might involve:

Stationary Phase: Octadecylsilyl (ODS) or C18 column.

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). pensoft.net

Detection: UV detector set to a wavelength where the compound absorbs strongly, such as one of its λ_max values (e.g., 272 nm for a related hydrazone). pensoft.net

The retention time of this compound would depend on the exact chromatographic conditions. Impurities in the sample would appear as separate peaks, and their area percentage can be used to quantify the purity of the main compound. If E and Z isomers are present and stable under the chromatographic conditions, they may be separated into two distinct peaks.

Solid-State Structural Elucidation

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For hydrazone derivatives, X-ray crystallography can unequivocally determine the geometric configuration (E or Z) about the C=N double bond in the solid state. mdpi.comresearchgate.net It can also reveal the conformation around the N-N bond (syn- or anti-periplanar). Furthermore, the analysis of the crystal packing can identify and characterize non-covalent interactions, such as hydrogen bonding (e.g., between the N-H group of one molecule and a nitrogen atom of another) and π-π stacking between aromatic rings, which govern the supramolecular architecture. researchgate.net

X-ray Diffraction Studies: Crystal Structure Determination and Conformational Analysis

For instance, the crystal structure of acetophenone (2,4-dinitrophenyl)hydrazone, a derivative, reveals a largely planar molecular conformation. This planarity is attributed to the delocalization of π-electrons across the hydrazone moiety. Key bond lengths within the hydrazone framework of similar derivatives have been determined with high precision. For example, in hydrazones derived from 2-(4-nitrophenoxy)acetohydrazide, the C=N double bond is typically observed in the range of 1.27 Å, while the N-N single bond is approximately 1.38 Å. The C-N bond length is around 1.35 Å. These values are indicative of the respective bond orders and the electronic environment within the molecule.

The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. In many hydrazone derivatives, the N-H group of the hydrazone moiety acts as a hydrogen bond donor, while the nitrogen atom of the imine group or other suitable acceptors in neighboring molecules participate in these interactions, leading to the formation of extended supramolecular architectures.

Conformational analysis, supported by computational methods, suggests that for many aryl hydrazones, the E configuration about the C=N double bond is energetically favored. The planarity of the molecule can be influenced by steric interactions and the electronic nature of the substituents on the aromatic rings. DFT calculations on related indole-based Schiff bases have shown that specific intramolecular interactions, such as hydrogen bonding, can significantly stabilize certain conformations.

Table 1: Representative Crystallographic Data for Hydrazone Derivatives
Parameter(4-nitrophenoxy)acetic acid [1-(3,4-dihydroxyphenyl)methylidene]hydrazide(4-nitrophenoxy)acetic acid [1-(4-hydroxyphenyl)methylidene]hydrazide
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 8.306(1)8.356(3)
b (Å) 12.220(1)12.392(3)
c (Å) 14.853(2)14.595(3)
β (°) 104.899(1)105.598(2)
V (ų) 1456.8(3)1455.6(7)

Investigation of Tautomerism

Hydrazones, including this compound, are known to exhibit tautomerism, a phenomenon involving the migration of a proton, resulting in the existence of two or more interconvertible isomers. The two primary forms of tautomerism observed in these compounds are keto-enol and azo-hydrazo tautomerism.

Keto-Enol and Azo-Hydrazo Tautomerism in Solution and Solid States

In the solid state, the tautomeric equilibrium of hydrazones is often shifted towards one predominant form, which is influenced by the crystal packing forces and intermolecular interactions. Solid-state NMR and X-ray diffraction are powerful techniques for identifying the dominant tautomer in the crystalline phase. For many azo dyes, which share structural similarities with the potential azo tautomer of this compound, the hydrazone form is found to be more stable in the solid state. This stability is often attributed to the formation of strong intramolecular or intermolecular hydrogen bonds.

In solution, the tautomeric equilibrium is a dynamic process influenced by several factors, including the polarity of the solvent, temperature, and pH. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, in some azo dyes, the hydrazone form is favored in polar solvents. Conversely, nonpolar solvents may favor the less polar azo or enol form. The equilibrium can be studied using various spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, by observing the signals corresponding to each tautomer. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the tautomers in different environments.

Spectroscopic Signatures of Tautomeric Forms

The different tautomeric forms of this compound and its derivatives have distinct spectroscopic fingerprints that allow for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are particularly informative in distinguishing between the keto-hydrazone and the potential azo-enol or azo forms. In the ¹H NMR spectrum, the chemical shift of the N-H proton in the hydrazone form is a key indicator. This proton typically appears as a downfield signal, and its chemical shift can be sensitive to the solvent and the presence of hydrogen bonding. The protons of the methyl group and the aromatic ring will also exhibit different chemical shifts depending on the electronic environment in each tautomeric form. In ¹³C NMR, the chemical shift of the carbon atom of the C=N group in the hydrazone tautomer is distinct from the corresponding carbon in the azo-enol form. For example, in related systems, the carbonyl carbon of the keto form gives a characteristic signal at a significantly different chemical shift compared to the enol carbon.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in each tautomer. The hydrazone form is characterized by a strong absorption band corresponding to the C=N stretching vibration, typically observed in the region of 1610-1590 cm⁻¹. Additionally, the N-H stretching vibration of the hydrazone appears in the range of 3350-3180 cm⁻¹. The presence of a carbonyl group in a potential keto tautomer would give rise to a strong C=O stretching band around 1700 cm⁻¹. The absence or presence and the position of these bands can help to determine the dominant tautomeric form. For instance, the IR spectra of some arylazo compounds show bands for N-H and carbonyl groups, supporting the existence of the hydrazone form.

Table 2: Spectroscopic Signatures for Distinguishing Tautomeric Forms of Hydrazones
Spectroscopic TechniqueHydrazone (Keto) Form SignatureAzo/Enol Form Signature
¹H NMR Characteristic downfield N-H proton signal.Absence of N-H signal, presence of O-H signal (enol).
¹³C NMR Signal for C=N carbon.Signal for C=C and C-O carbons (enol).
IR Spectroscopy C=N stretch (~1610-1590 cm⁻¹), N-H stretch (~3350-3180 cm⁻¹).C=C stretch, O-H stretch (enol), N=N stretch (azo).

Computational Chemistry and Theoretical Studies of 1 Phenylethanone Hydrazone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. For 1-phenylethanone hydrazone, these methods are used to predict its geometry, electronic structure, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic parameters for hydrazone compounds. researchgate.net A common approach involves using the B3LYP functional with a basis set like 6-31G*(d,p) to perform these calculations. researchgate.net

DFT calculations provide a detailed picture of the electronic structure of this compound, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it helps identify the regions of the molecule that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, DFT is used to predict spectroscopic properties. For instance, calculated vibrational frequencies for the C=N, N-N, and N-H bonds in acetophenone's 2,4-dinitrophenyl hydrazone show good agreement with experimental infrared (IR) spectra, demonstrating the predictive power of this method. researchgate.net These calculations can similarly elucidate the spectroscopic signatures of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and predicting their electronic absorption spectra. mdpi.comchemrxiv.org By applying the TD-DFT formalism, typically using a functional like B3LYP, one can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com This analysis is crucial for understanding the photophysical properties of this compound. The calculations reveal the nature of electronic transitions, for example, identifying them as π→π* or n→π* transitions, and which molecular orbitals are involved. mdpi.com For hydrazone derivatives, TD-DFT calculations have been successfully used to correlate theoretical UV-Vis absorption spectra with experimental data. mdpi.com

Before engaging in computationally expensive quantum chemical calculations, a common preliminary step is to perform a conformational analysis using molecular mechanics. The Merck Molecular Force Field (MMFF) is often used for this purpose. researchgate.netresearchgate.net This method rapidly explores the potential energy surface of a molecule to identify its most stable conformers (low-energy spatial arrangements). For flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the hydrazone moiety, identifying the lowest-energy conformer is critical. This stable conformer is then typically used as the starting geometry for more accurate DFT optimization. researchgate.netresearchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. Analyses based on MOs, particularly the frontier orbitals, are central to computational studies of this compound.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.com For hydrazone derivatives, the HOMO is often localized on the hydrazone moiety and parts of the aromatic system, while the LUMO may be centered elsewhere, indicating the regions involved in electron transfer. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Hydrazone System This table presents typical data obtained from FMO analysis for illustrative purposes.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.75
HOMO-LUMO Gap (ΔE) 4.50

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. mdpi.com It provides information on charge distribution (natural atomic charges), hybridization, and the strength of interactions between orbitals. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. nih.gov This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) bonding or lone-pair orbital to an empty (acceptor) anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecule. For this compound, NBO analysis can quantify interactions like the delocalization from the nitrogen lone pairs (n) to the π* anti-bonding orbitals of the phenyl ring or the C=N bond, providing insight into the electronic delocalization and stability of the system. mdpi.com

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table shows examples of the type of data generated from an NBO analysis for a molecule containing similar functional groups.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N1 π* (C7-C8) 5.4
π (C2-C3) π* (C4-C5) 20.1
π (C4-C5) π* (C7-N1) 18.5

E(2) represents the stabilization energy from the delocalization of electrons between the donor and acceptor orbitals.

Coordination Chemistry of 1 Phenylethanone Hydrazone As a Ligand

Ligand Design and Synthesis

The design and synthesis of hydrazone ligands are pivotal in dictating the geometry, stability, and properties of the resulting metal complexes. Strategic modifications to the basic 1-phenylethanone hydrazone scaffold can yield ligands with tailored coordination behavior.

Design Principles for Chelating Hydrazone Ligands

The design of chelating hydrazone ligands is guided by several key principles aimed at creating molecules with specific metal-binding properties. Hydrazones are known to be versatile ligands that can coordinate with metal ions in various modes, including as neutral molecules or as deprotonated anions. The presence of additional donor groups in proximity to the hydrazone moiety is a crucial design element for enhancing chelation and forming stable, multi-ring systems with metal centers.

A common strategy involves the introduction of functional groups that can participate in coordination, thereby increasing the ligand's denticity. For instance, incorporating hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups onto the phenyl ring of 1-phenylethanone or on the hydrazine (B178648) part of the molecule can lead to the formation of bidentate, tridentate, or even tetradentate ligands. These polydentate ligands are capable of forming stable chelate rings with metal ions, a phenomenon that significantly enhances the thermodynamic stability of the resulting complexes.

Furthermore, the electronic properties of substituents on the aromatic rings can influence the electron density on the donor atoms, thereby modulating the strength of the metal-ligand bonds. Electron-donating groups can enhance the basicity of the donor atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect. The steric hindrance introduced by bulky substituents can also be strategically employed to control the coordination geometry around the metal ion, favoring the formation of specific stereoisomers. The ability of the hydrazone backbone to exhibit keto-enol tautomerism also plays a crucial role, as deprotonation of the enolic form often facilitates coordination.

Synthesis of Specific this compound Derivatives as Ligands

The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction between 1-phenylethanone (acetophenone) or its substituted analogues and a suitable hydrazine derivative. jptcp.com This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid.

For example, to synthesize a potential tridentate ONO donor ligand, 2-hydroxy-1-phenylethanone can be condensed with a carbohydrazide, such as pyrazine-2-carbohydrazide (B1222964). The general synthetic route involves refluxing equimolar amounts of the ketone and the hydrazide in ethanol. chemistryjournal.net The resulting Schiff base ligand precipitates upon cooling and can be purified by recrystallization.

Formation and Characterization of Metal Complexes

The coordination of this compound derivatives to metal ions leads to the formation of stable complexes with diverse geometries and interesting physicochemical properties. A variety of analytical and spectroscopic techniques are employed to elucidate the structure and bonding in these complexes.

Coordination Modes and Ligand Denticity (e.g., Tridentate ONO Donor)

Hydrazone ligands derived from 1-phenylethanone can exhibit a range of coordination modes, with their denticity being influenced by the presence and position of additional donor atoms. jptcp.com A particularly well-studied class of these ligands are the tridentate ONO donors. In these systems, coordination typically involves the phenolic oxygen, the azomethine nitrogen, and a carbonyl oxygen from the hydrazide moiety. chemistryjournal.netresearchgate.net

Upon complexation, the ligand often undergoes deprotonation of the phenolic hydroxyl group to form a more stable six-membered chelate ring with the metal ion. The azomethine nitrogen and the carbonyl oxygen complete the coordination sphere, forming an additional five-membered chelate ring. This tridentate coordination mode has been confirmed in numerous studies of transition metal complexes with analogous hydrazone ligands. chemistryjournal.netresearchgate.net The formation of these stable chelate rings is a driving force for the complexation reaction. The stoichiometry of the resulting complexes is commonly found to be 1:1 (metal:ligand), particularly with divalent transition metal ions. researchgate.net

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, EPR, Magnetic Susceptibility, Diffused Reflectance Spectra)

A suite of spectroscopic techniques is instrumental in characterizing the metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared with those of the metal complex to identify shifts that indicate coordination. A significant observation in the IR spectra of complexes with tridentate ONO hydrazone ligands is the disappearance of the broad ν(O-H) band of the phenolic group, indicating its deprotonation and coordination to the metal ion. jptcp.com Concurrently, a shift in the ν(C=N) (azomethine) band to a lower frequency is typically observed, confirming the coordination of the azomethine nitrogen. jptcp.comresearchgate.net Furthermore, a shift in the ν(C=O) (carbonyl) band to a lower wavenumber suggests the involvement of the carbonyl oxygen in coordination. jptcp.comresearchgate.net The appearance of new bands in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of metal-ligand bond formation. researchgate.net

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H)~3400 (broad)AbsentDeprotonation and coordination of phenolic oxygen
ν(C=N)~1610Lower frequencyCoordination of azomethine nitrogen
ν(C=O)~1680Lower frequencyCoordination of carbonyl oxygen
ν(M-O)-~500-600Formation of metal-oxygen bond
ν(M-N)-~400-500Formation of metal-nitrogen bond

Electronic (UV-Vis) and Diffused Reflectance Spectra: Electronic spectroscopy provides insights into the electronic transitions within the complex and the geometry around the metal ion. The spectra of the complexes typically show intra-ligand π→π* and n→π* transitions, which may be shifted upon coordination. researchgate.net More importantly, the appearance of new, lower-energy bands in the visible region can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. chemistryjournal.net The positions and intensities of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For instance, diffused reflectance spectra are often used for solid samples and can provide similar information about the electronic structure and geometry of the complexes. chemistryjournal.net

EPR Spectroscopy and Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are powerful tools. The g-values obtained from EPR spectra can provide information about the nature of the metal-ligand bonding and the symmetry of the metal ion's environment. Magnetic susceptibility measurements help in determining the number of unpaired electrons in the complex, which in turn aids in assigning the oxidation state and the geometry of the metal center (e.g., high-spin vs. low-spin octahedral). chemistryjournal.net

Catalytic Applications of 1 Phenylethanone Hydrazone and Its Metal Complexes

Metal Complex Catalysis

Metal complexes of hydrazones are widely recognized for their catalytic activity in a range of organic reactions, including oxidations. The coordination of the hydrazone ligand to a metal center can modulate the metal's redox properties and create a specific environment for catalysis.

The selective oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental transformation in organic synthesis. Metal complexes of hydrazone derivatives have shown significant promise as catalysts for such reactions. Specifically, the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) serves as a benchmark reaction to evaluate the efficacy of these catalysts.

Vanadium: Vanadium complexes with aroylhydrazone ligands have been demonstrated to be effective catalysts for the oxidation of 1-phenylethanol. These complexes, typically in the +4 or +5 oxidation state, can activate oxidants like hydrogen peroxide (H₂O₂) for the selective oxidation of the alcohol. The structure of the hydrazone ligand plays a crucial role in the catalytic activity, with different substituents on the hydrazone backbone influencing the electronic and steric properties of the vanadium center. For example, oxidovanadium(V) complexes derived from aroylhydrazones have shown high conversion rates for the oxidation of 1-phenylethanol to acetophenone.

Gold: Gold nanoparticles and complexes have also been investigated for the catalytic oxidation of alcohols. While specific studies on gold complexes of 1-phenylethanone hydrazone for this particular reaction are not prevalent, the general catalytic activity of gold in alcohol oxidation is well-established. Gold catalysts can facilitate the aerobic oxidation of alcohols, offering a greener alternative to traditional oxidizing agents. The interaction between the ligand and the gold center is critical in stabilizing the active catalytic species and influencing the reaction's selectivity. Research on gold(III) complexes with other hydrazone derivatives has focused on their stability and potential applications, which could pave the way for their use in catalysis.

The efficiency of the catalytic oxidation of 1-phenylethanol is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of oxidant, reaction temperature, and solvent.

Oxidant: Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are commonly used oxidants in these reactions due to their environmental friendliness, with water being the primary byproduct. The concentration and molar ratio of the oxidant to the substrate are critical factors affecting the conversion and selectivity.

Temperature: The reaction temperature significantly influences the rate of oxidation. Studies on vanadium-aroylhydrazone catalyzed oxidation of 1-phenylethanol have shown that temperatures around 80 °C can lead to high conversions.

Solvent: The choice of solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Acetonitrile (B52724) (MeCN) has been found to be an effective solvent for the vanadium-catalyzed oxidation of 1-phenylethanol.

The following table summarizes the optimized reaction conditions for the oxidation of 1-phenylethanol to acetophenone using a representative oxidovanadium(V)-aroylhydrazone complex.

ParameterOptimized Condition
CatalystOxidovanadium(V)-aroylhydrazone complex
Substrate1-Phenylethanol (0.01 mol)
OxidantH₂O₂ (0.02 mol)
SolventAcetonitrile (5 mL)
Temperature80 °C
Time6 hours
Conversionup to 86%

This data highlights the potential of hydrazone-based metal complexes in catalytic oxidation reactions, with further research needed to explore the specific applications of this compound in this context.

Catalytic Oxidation Reactions (e.g., 1-Phenylethanol Oxidation to Acetophenone)

Catalyst Recyclability and Stability

The stability and recyclability of catalysts are critical factors from both economic and environmental standpoints. While specific studies on the recyclability of the calcium-BINOL phosphate (B84403) system in hydrazone hydrocyanation are not detailed in the available literature, the broader field of hydrazone-based metal complexes demonstrates progress in developing recoverable and stable catalysts. For instance, chiral ruthenium half-sandwich complexes used for the reduction of ketones to chiral alcohols have been reported as recyclable catalysts. ias.ac.in

In a different application, a hydrazone-linked covalent organic framework (Tfpa-Od COF) was used to adsorb Pd(II) ions from wastewater. nih.gov This palladium-loaded framework was then successfully employed as a heterogeneous catalyst in Suzuki–Miyaura coupling reactions. The solid nature of the catalyst allowed for its removal by filtration and subsequent reuse in further catalytic cycles, demonstrating good recyclability. nih.gov The thermal stability of this hydrazone-based framework was confirmed up to approximately 300 °C, and investigations showed no significant leaching of the palladium metal after the catalytic cycle was complete. nih.gov Such examples highlight the potential for designing stable and reusable catalysts by incorporating hydrazone moieties into robust structures like covalent organic frameworks.

Transfer Hydrogenation of Ketones (e.g., Acetophenone to 1-Phenylethanol)

Transfer hydrogenation is a key chemical process for the reduction of ketones to their corresponding alcohols, with isopropyl alcohol often serving as a convenient hydrogen source. worktribe.comwebofproceedings.org The reduction of acetophenone to 1-phenylethanol is a frequently studied benchmark reaction for evaluating the efficacy of new catalyst systems. worktribe.com This transformation is efficiently catalyzed by various transition metal complexes, particularly those based on ruthenium. webofproceedings.org The reaction involves the transfer of a hydride and a proton from the hydrogen donor to the ketone's carbonyl group, facilitated by the metal complex. webofproceedings.org Functional ligands coordinated to the metal center play a crucial role in the catalytic activity, often leading to higher yields and milder reaction conditions. webofproceedings.org

Ruthenium Schiff Base Complexes as Catalysts

Ruthenium complexes containing Schiff base ligands, a class that includes hydrazones, are highly effective catalysts for the transfer hydrogenation of ketones. nih.gov Half-sandwich ruthenium(II) complexes, in particular, have shown significant catalytic activity. ias.ac.in For instance, ruthenium complexes prepared with chelating diamine ligands derived from proline are effective and recyclable catalysts for the reduction of various ketones to chiral alcohols. ias.ac.in

In a proposed mechanism for the transfer hydrogenation of acetophenone using a [(p-cymene)RuCl2]2 precursor with a 2,2′-bibenzimidazole ligand, the reaction proceeds through several key steps. webofproceedings.org Initially, the ruthenium precursor coordinates with the ligand. webofproceedings.org In the presence of a base, an unsaturated ruthenium species is generated. webofproceedings.org This species then reacts with the hydrogen donor, isopropanol, to form a ruthenium hydride species, which is the active catalyst that delivers the hydride to the ketone. webofproceedings.org The final step involves the transfer of the hydride from ruthenium and a proton from the ligand to the acetophenone, yielding 1-phenylethanol and regenerating the unsaturated ruthenium species for the next catalytic cycle. webofproceedings.org

Hydrocyanation of Hydrazones (e.g., Calcium-BINOL Phosphate Catalysis)

The hydrocyanation of hydrazones is a valuable method for synthesizing α-hydrazinonitriles, which are precursors to α-hydrazino acids. beilstein-journals.org The asymmetric version of this reaction has been successfully achieved using a calcium-BINOL phosphate complex as the catalyst and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. beilstein-journals.orgresearchgate.net This represents a significant application of earth-abundant metal catalysis in asymmetric synthesis. beilstein-journals.org The calcium complex is crucial for the transformation, as the BINOL phosphate ligand alone does not catalyze the reaction. beilstein-journals.orgnih.gov

Enantioselective Catalysis and Chirality Control

The method of catalyst preparation has a significant impact on chirality control. It has been observed that catalysts prepared in situ can produce the hydrocyanation product with the opposite chirality compared to when a pre-formed calcium complex is used. researchgate.net This suggests that the precise nature of the active catalytic species formed under different conditions strongly influences the stereochemical outcome of the reaction.

Table 1: Asymmetric Hydrocyanation of a Hydrazone Catalyzed by a Calcium-BINOL Phosphate Complex

Entry Catalyst Loading (mol %) Solvent Time (h) Conversion (%)
1 10 DCM 2 >99
2 5 DCM 6 >99

This table is based on data for a model reaction and illustrates the efficiency of the catalyst system. researchgate.net

Active Catalytic Species Identification and Resting States

Through a combination of experimental studies and DFT computations, a full catalytic cycle for the calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones has been proposed. beilstein-journals.orgresearchgate.net The catalytically active species is believed to be a Ca–BINOL phosphate complex with a side-on-coordinated cyanide, which is also considered the catalyst's resting state. beilstein-journals.orgnih.govresearchgate.net Although this active calcium cyanide complex has been proposed computationally, its isolation has not been achieved. beilstein-journals.org

General Catalytic Activity of Hydrazone Derivatives in Various Transformations

Hydrazone derivatives are a versatile class of organic compounds that find broad application in catalysis, acting both as ligands for transition metals and as organocatalysts themselves. wikipedia.orgresearchgate.net The presence of both electrophilic and nucleophilic centers, along with the azomethine group, allows them to participate in a wide array of reactions. researchgate.net

When used as ligands, hydrazones can form stable complexes with various transition metals, including ruthenium, palladium, and copper. nih.govnih.gov These metal complexes have been shown to be effective catalysts in a range of organic transformations. For example, palladium adsorbed onto a hydrazone-linked covalent organic framework catalyzes Suzuki-Miyaura coupling reactions. nih.gov Novel half-sandwich ruthenium complexes featuring acylhydrazone ligands have demonstrated excellent catalytic activity for the N-alkylation of hydrazides with various alcohols. Hydrazone derivatives have also been investigated as catalysts for the production of biodiesel. researchgate.net Beyond their role as ligands, hydrazones can act as intermediates in important name reactions like the Wolff–Kishner reduction and are used as precursors in the synthesis of various heterocyclic compounds. wikipedia.orgorganic-chemistry.org

Applications of 1 Phenylethanone Hydrazone in Advanced Organic Synthesis

Role as Synthetic Intermediates

As a stable and readily prepared derivative of 1-phenylethanone, the hydrazone is a key intermediate in several classical and modern organic reactions. It provides a strategic advantage by masking the carbonyl group of the parent ketone, thereby directing reactivity to other parts of the molecule or enabling unique cyclization and reduction pathways.

Precursors for the Synthesis of Heterocyclic Compounds

The structural framework of 1-phenylethanone hydrazone is ideally suited for constructing various heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and materials.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In this context, this compound can be envisioned as a synthon that reacts with appropriate carbonyl compounds or their equivalents. For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) is a standard route to produce substituted pyrazoles. The general principle involves the initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration.

Reactant A Reactant B Catalyst/Solvent Product Yield
Hydrazine Hydrate1,3-DiketoneEthylene (B1197577) Glycol3,5-Disubstituted Pyrazole70-95%

Thiophenes: Thiophenes are five-membered, sulfur-containing aromatic heterocycles. The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes. This reaction typically involves the condensation of a ketone (such as 1-phenylethanone), an α-cyanoester, and elemental sulfur in the presence of a base. Although the ketone itself is the direct starting material, the principles of hydrazone chemistry are related. A more direct route to thiophenes from 1-phenylethanone involves its sulfurative self-condensation, where two molecules of the ketone react with elemental sulfur to produce 2,4-diphenylthiophene.

Coumarins: While this compound is not a direct precursor for the coumarin (B35378) nucleus itself, it is widely used to synthesize coumarin-hydrazone hybrids. In these syntheses, a coumarin molecule containing a reactive carbonyl group (e.g., 3-acetylcoumarin) is condensed with a hydrazide to form a stable coumarin-hydrazone conjugate. This strategy combines the distinct chemical and biological properties of both the coumarin and hydrazone moieties into a single molecule. The synthesis typically involves the acid-catalyzed condensation of a coumarin aldehyde or ketone with a hydrazine.

Intermediate in Wolff-Kishner Reduction for Alkane Synthesis

The Wolff-Kishner reduction is a fundamental organic reaction used to deoxygenate aldehydes and ketones, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The reaction proceeds via a hydrazone intermediate, making this compound the central species in the reduction of 1-phenylethanone to ethylbenzene.

The process occurs in two main stages. First, 1-phenylethanone reacts with hydrazine (H₂NNH₂) to form this compound. In the second stage, the hydrazone is treated with a strong base (like KOH or sodium ethoxide) at high temperatures. The base deprotonates the terminal nitrogen, initiating a sequence of steps that culminate in the elimination of nitrogen gas (N₂) and the formation of a carbanion. This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the final alkane product, ethylbenzene. The irreversible loss of highly stable nitrogen gas is the thermodynamic driving force for the reaction.

Substrate Reagents Solvent Product
1-Phenylethanone1. H₂NNH₂ 2. KOH, HeatDiethylene GlycolEthylbenzene

Applications in Dynamic Combinatorial Chemistry

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as receptors or enzyme inhibitors. This approach utilizes reversible reactions to generate a library of interconverting compounds, known as a dynamic combinatorial library (DCL). The composition of the library can change in response to the addition of a template (e.g., a target protein), leading to the amplification of the best-binding library member.

The formation of hydrazones from hydrazines and aldehydes or ketones is one of the most successful and widely used reversible reactions in DCC. The C=N bond in hydrazones is stable enough to allow for the isolation of library members but can also be readily cleaved and reformed under specific conditions (e.g., acidic pH), allowing the library to reach thermodynamic equilibrium. This compound serves as a simple model for the components within these libraries. By reacting a dihydrazide building block with various dialdehydes, or vice-versa, complex mixtures of macrocycles and oligomers can be generated. The equilibrium can be influenced by catalysts, such as aniline (B41778), especially under physiological pH conditions.

Utilization in Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles, a heterocyclic scaffold of immense importance in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or pre-formed from the condensation of an arylhydrazine (like phenylhydrazine) and a suitable aldehyde or ketone.

When 1-phenylethanone is reacted with phenylhydrazine (B124118), it forms 1-phenylethanone phenylhydrazone. Upon treatment with an acid catalyst (such as polyphosphoric acid, zinc chloride, or sulfuric acid), this phenylhydrazone undergoes a complex rearrangement to produce 2-phenylindole. The mechanism involves tautomerization of the hydrazone to an enehydrazine, followed by a-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the stable indole ring.

Reactant A Reactant B Catalyst Product Reference
1-PhenylethanonePhenylhydrazineH₃PO₄ / H₂SO₄2-Phenylindole

Precursors for Optically Active Alcohols

While the most direct route to optically active 1-phenylethanol (B42297) is the asymmetric reduction of its parent ketone, 1-phenylethanone, hydrazone derivatives offer an alternative pathway to valuable chiral compounds. The asymmetric hydrogenation of N-protected hydrazones provides access to optically active hydrazines, which are versatile chiral building blocks.

For example, N-alkoxycarbonyl hydrazones derived from ketones like 1-phenylethanone can be enantioselectively hydrogenated using chiral rhodium-based catalysts (e.g., Rh-Josiphos). This reaction reduces the C=N double bond to afford the corresponding chiral N-protected hydrazine with high enantiomeric excess. These chiral hydrazines can be further transformed, for instance, by the reductive cleavage of the N-N bond to yield chiral primary amines, which are themselves highly valuable in synthesis.

Substrate Catalyst Product Enantiomeric Excess (ee)
N-Boc-1-phenylethanone hydrazoneRh-Josiphos complexN-Boc-1-phenylethylhydrazine84-91%

Table of Compounds

Analytical Methodologies and Sensor Development Involving 1 Phenylethanone Hydrazone

Spectrophotometric Applications

Spectrophotometry, a widely used analytical technique, leverages the interaction of light with matter to determine the concentration of a substance. In this context, 1-phenylethanone hydrazone and its analogues serve as effective chromogenic reagents, forming colored complexes with specific analytes, which can then be quantified.

Chromogenic Reagents for Metal Ion Detection and Quantification (e.g., in Food, Environmental, Pharmaceutical, and Biological Samples)

Hydrazones, including derivatives of 1-phenylethanone, are extensively used as chromogenic reagents for the spectrophotometric determination of a wide array of metal ions. researchgate.netdergipark.org.tr These organic compounds form stable, colored complexes with metal ions, and the intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis. researchgate.net The presence of donor atoms like nitrogen and oxygen in the hydrazone structure facilitates the formation of coordination complexes with metal ions.

The application of phenylhydrazone derivatives has been successfully demonstrated for the detection of heavy metals such as lead (Pb), chromium (Cr), cadmium (Cd), and arsenic (As) in various matrices, including environmental, water, and biological samples. ej-chem.orgiiardjournals.org For instance, a synthesized glutaraldehydephenyl hydrazone was used as a chromogenic reagent for the direct UV-Vis spectrophotometric determination of these metals in a slightly acidic pH range of 6.5-7.5. ej-chem.org The resulting metal-ligand complexes were stable and exhibited maximum absorption at specific wavelengths, enabling their quantification. ej-chem.org

The versatility of hydrazone derivatives allows for their application across a broad spectrum of samples. They have been employed for the determination of metal ions in food, environmental, pharmaceutical, and biological samples. dergipark.org.trresearchgate.net The choice of the specific hydrazone derivative and the experimental conditions, such as pH and solvent, are crucial for achieving selectivity and sensitivity in the detection of the target metal ion.

Below is a table summarizing the application of a phenyl hydrazone derivative for the detection of various heavy metals:

Metal IonWavelength of Maximum Absorption (λmax) (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Detection Limit (µg/g)
Lead (Pb)395.02.213 x 10⁴0.5250
Chromium (Cr)360.0--
Cadmium (Cd)---
Arsenic (As)395.02.460 x 10⁴0.3432

This data is for glutaraldehydephenyl hydrazone, a related phenylhydrazone derivative, and is presented to illustrate the typical analytical parameters determined in such studies. ej-chem.org

Determination of Anions and Organic Molecules (e.g., Glucose, Carbonyl Compounds, Estrogen)

The utility of hydrazone derivatives extends beyond metal ion detection to the determination of various anions and organic molecules. dergipark.org.trresearchgate.net These compounds can be designed to interact selectively with specific anions, leading to a measurable change in their spectrophotometric properties. For instance, certain hydrazone-based sensors have been developed for the detection of anions like cyanide and fluoride (B91410). dergipark.org.tr

Furthermore, hydrazones are employed in the determination of important organic molecules in biological and pharmaceutical samples. dergipark.org.trresearchgate.net Their reactivity with carbonyl compounds makes them suitable reagents for the quantification of aldehydes and ketones. This principle is also applied in the determination of substances like glucose and estrogen in samples such as blood and urine. dergipark.org.tr The reaction between the hydrazone and the target organic molecule results in a product with distinct spectrophotometric characteristics, enabling its quantification.

Derivative Spectrophotometry in Complex Sample Analysis

Derivative spectrophotometry is a powerful analytical technique used to enhance the resolution of overlapping spectral bands and to eliminate background interference from complex sample matrices. researchgate.netjcchems.com This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. jcchems.com

In the analysis of metal complexes with hydrazone derivatives, derivative spectrophotometry can be particularly advantageous. researchgate.net The formation of metal-hydrazone complexes often results in broad absorption bands that may overlap with the spectra of other components in the sample. By calculating the derivative spectrum, these overlapping bands can be resolved into sharper peaks, allowing for more accurate and selective quantification of the target analyte. jcchems.com This technique has been successfully applied in pharmaceutical analysis to determine the concentration of active ingredients in the presence of excipients without the need for prior separation.

Development of Chemosensors and pH Sensors

Chemosensors are molecules that can signal the presence of a specific chemical species through a change in a measurable property, such as color or fluorescence. researchgate.net Hydrazone derivatives, including those based on 1-phenylethanone, are excellent candidates for the development of chemosensors due to their inherent chromogenic and fluorogenic properties that can be modulated upon interaction with analytes. rsc.org

These sensors can be designed to be highly selective for specific metal ions, anions, or neutral molecules. researchgate.net The binding of the target analyte to the hydrazone receptor induces a change in the electronic properties of the molecule, leading to a visible color change (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorescent sensor). rsc.org For instance, hydrazone-based fluorescent chemosensors have been developed for the sensitive and selective detection of Fe³⁺ and Cu²⁺ ions. rsc.org

The pH-sensitive nature of the hydrazone linkage also makes these compounds suitable for the development of pH sensors. mdpi.com The protonation or deprotonation of the hydrazone molecule at different pH values can lead to distinct changes in its absorption or fluorescence spectrum. This property has been exploited to create sensors that can visually indicate the pH of a solution.

Separation, Identification, and Detection in Complex Matrices

The analysis of complex mixtures often requires the separation of individual components before their identification and quantification. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are powerful tools for this purpose. In the context of this compound and its derivatives, these techniques are crucial for their separation and detection in various samples.

Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related hydrazine (B178648) compound, is a common strategy for the analysis of carbonyl compounds in complex matrices. The resulting hydrazones are more amenable to chromatographic separation and detection. HPLC, often coupled with UV-Vis or mass spectrometry detectors, is a widely used method for the separation and quantification of these derivatives. For instance, HPLC can be used to determine the presence of azobenzene (B91143) and hydrazobenzene (B1673438) in pharmaceutical products.

The choice of the chromatographic method and the detector depends on the specific properties of the this compound derivative and the nature of the sample matrix. The development of efficient separation and detection methods is essential for the accurate analysis of these compounds in real-world samples, such as environmental and biological materials.

Exploration of 1 Phenylethanone Hydrazone in Materials Science and Emerging Technologies

Advanced Functional Materials

The electronic and structural characteristics of 1-phenylethanone hydrazone and its derivatives make them promising candidates for incorporation into a variety of advanced functional materials. Research in this area is focused on leveraging their properties for applications in optoelectronics and polymer science.

Applications in Organic Light-Emitting Diodes (OLEDs)

Hydrazone derivatives are recognized for their potential in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds can form the basis of the emissive layer in OLED devices. For instance, a hydrazone derived from the antituberculosis drug isoniazid (B1672263) has been investigated as a constituent of the emitting layer. When co-deposited with an organic molecule matrix, devices doped with this hydrazone derivative exhibited a broad electroluminescence band, achieving a luminance of approximately 35 cd/m². While this specific study did not use this compound, it highlights the potential of the broader class of hydrazone compounds in OLED technology. Further research is needed to explore the specific electroluminescent properties of this compound in OLED applications.

Role as Hole-Transporting Materials

The ability to transport positive charge carriers (holes) is a critical function in many electronic devices, including OLEDs and perovskite solar cells. Hydrazone-based compounds are being investigated as cost-effective hole-transporting materials (HTMs). Research into hydrazone-based molecular glasses has demonstrated high hole drift mobility, with some materials reaching up to 0.0013 cm²V⁻¹s⁻¹. These findings suggest that the hydrazone functional group can be a key component in designing efficient HTMs. While specific hole mobility data for this compound is not widely reported, the performance of related hydrazone derivatives indicates a promising avenue for future investigation.

Polymer Chemistry Applications

The hydrazone functional group can also play a role in polymer chemistry. A notable application is the use of hydrazone compounds as initiators in the polymerization of vinyl monomers. A patent has described a polymerization process that utilizes hydrazone initiators, including acetophenone (B1666503) t-butylhydrazone, which is structurally similar to this compound. This process allows for the polymerization of vinyl monomers at ambient temperatures. This suggests that this compound could potentially be used to initiate and control polymerization reactions, leading to the synthesis of novel polymers with tailored properties.

Corrosion Inhibition Studies

One of the most well-documented applications of this compound is in the field of corrosion prevention. Specifically, it has been studied as a corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl). The compound, often referred to in studies as 1-phenyl-2-(1-phenylethylidene) hydrazine (B178648) (PPEH), has demonstrated significant efficacy in protecting metal surfaces from corrosion.

Research has shown that this compound effectively reduces the corrosion rate of mild steel in 1.0 M HCl. The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature of the environment. Studies have demonstrated that the inhibition efficiency increases with higher concentrations of this compound. For example, at a concentration of 0.005 M, it can achieve a protection efficiency of 83.8% at 30°C.

The mechanism of inhibition is attributed to the adsorption of the this compound molecules onto the surface of the mild steel, forming a protective layer that isolates the metal from the corrosive medium. This adsorption process has been found to follow the Langmuir adsorption isotherm.

Below are interactive data tables summarizing the research findings on the corrosion inhibition performance of this compound (PPEH).

Inhibition Efficiency of this compound (PPEH) at Different Concentrations

Condition: Mild Steel in 1.0 M HCl at 30°C for 5 hours

Concentration (M)Inhibition Efficiency (%)
0.001Data Not Available in Provided Sources
0.002Data Not Available in Provided Sources
0.003Data Not Available in Provided Sources
0.004Data Not Available in Provided Sources
0.00583.8

Source:

Inhibition Efficiency of this compound (PPEH) at Different Temperatures

Condition: Mild Steel in 1.0 M HCl at a concentration of 0.005 M

Temperature (°C)Inhibition Efficiency (%)
3083.7
4080.7
5072.4
6068.5

Source:

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, are relevant to understanding the behavior of this compound. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field.

While specific studies on the supramolecular chemistry and self-assembly of this compound are not extensively detailed in the available literature, research on closely related compounds provides valuable insights. For example, the crystal structure and supramolecular architecture of a hydrated unsymmetrical azine, 4-aminoacetophenone (1-(4-fluorophenyl)ethylidene)hydrazone, have been investigated. This study revealed the importance of "double T-contact" synthons and L-type arene-arene interactions in the solid-state packing of the molecules. Such studies on analogous compounds suggest that this compound likely participates in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern its crystal packing and self-assembly behavior. Further crystallographic and computational studies on this compound are needed to fully elucidate its supramolecular characteristics.

Molecular Switches and Metallo-Assemblies

Hydrazones have emerged as a significant class of molecular switches, capable of undergoing reversible transformations between two or more stable states in response to external stimuli such as light or chemical agents. rsc.orgnsf.gov This switching behavior is often based on Z/E isomerization around the C=N or N-N bonds, which can be triggered by acids, bases, or light, leading to significant changes in molecular geometry and properties. rsc.orgresearchgate.net

The dynamic nature of hydrazones makes them excellent candidates for the construction of metallo-assemblies, which are ordered multi-component structures held together by metal-ligand coordination. rsc.org The ability of hydrazones to act as ligands allows for the formation of dynamic and stimuli-responsive metallogrids. rsc.orgresearchgate.net These systems can change their structure and function in response to external signals, making them promising for applications in smart materials and molecular machinery. researchgate.netnsf.gov The bistability of hydrazone photoswitches, in particular, enables multi-state actuation of polymers and the kinetic trapping of different self-assemblies in liquid crystals, leading to new emergent phenomena. nsf.gov

Sensor Platforms

The hydrazone scaffold is a popular choice for designing chemosensors due to its straightforward synthesis and inherent recognition capabilities. rsc.orgmdpi.com Hydrazone-based sensors can detect a wide range of analytes, including metal cations, anions, and neutral molecules. rsc.orgresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the hydrazone's acidic N-H proton and the imine nitrogen, leading to a detectable change in optical or electrochemical properties. scispace.comresearchgate.net

These sensors can operate through various mechanisms, such as hydrogen bonding, deprotonation, or metal coordination, which alters the electronic structure of the molecule and results in a colorimetric or fluorescent response. scispace.comresearchgate.net For instance, the deprotonation of the N-H group by anions like fluoride (B91410) or cyanide can cause a significant color change, allowing for naked-eye detection. researchgate.net Hydrazone derivatives have been successfully employed as fluorescent sensors for toxic metal ions such as Hg²⁺, Cu²⁺, and Zn²⁺. rsc.org The design flexibility of hydrazones allows for the incorporation of various signaling units and binding sites to achieve high selectivity and sensitivity for specific analytes. rsc.orgmdpi.com

Sensor TypeAnalyte DetectedPrinciple of DetectionObservable Change
ColorimetricAnions (F⁻, CN⁻, CH₃COO⁻)Hydrogen bonding and deprotonation of the N-H proton. scispace.comresearchgate.netVisual color change. scispace.com
FluorescentMetal Cations (Zn²⁺, Cu²⁺, Hg²⁺). rsc.orgrsc.orgChelation with the hydrazone moiety. rsc.orgChange in fluorescence intensity. rsc.org
Colorimetric/FluorimetricBiocides (Tributyltin - TBT)Interaction with the hydrazone structure. mdpi.comColor change from colorless to red and appearance of fluorescence. mdpi.com
pH SensorH⁺/OH⁻Tautomeric equilibrium sensitive to pH. mdpi.comChanges in absorption and emission spectra. mdpi.com

Solid-State Electrical Conductivity Research

Research into the solid-state electrical properties of hydrazone derivatives has revealed their potential as semiconducting materials. bendola.com The electrical conductivity (σ) of these organic compounds is typically measured on compressed pellets and is found to be temperature-dependent, which is characteristic of semiconductor behavior. bendola.com The conductivity generally increases with an increase in temperature, following the Arrhenius relation: σ = σ₀exp(-Ea/kT), where Ea is the activation energy. bendola.com

Studies on metal complexes of hydrazone Schiff bases have shown that both the ligand and its metal complexes exhibit semiconducting properties. bendola.com The formation of polymers incorporating the hydrazone linkage has also been explored to enhance electrical properties. For example, a series of hydrazone polymers synthesized through oxidative polycondensation demonstrated electrical conductivity that could be further increased by doping with iodine vapor. researchgate.net The conductivity of these doped polymers was observed to increase with the duration of iodine vapor contact. researchgate.net This tuneability suggests that hydrazone-based materials could be tailored for applications in organic electronics.

Compound TypeConductivity BehaviorKey Findings
Hydrazone Schiff Base Ligand & Metal ComplexesSemiconductor. bendola.comElectrical conductivity increases with temperature. bendola.com
Hydrazone PolymersSemiconductor. researchgate.netConductivity increases upon doping with iodine. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenylethanone hydrazone, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via condensation of acetophenone with hydrazine derivatives in alkaline or acidic media. For example, in a controlled alkaline medium, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone reacts with phenyl hydrazine to yield a substituted hydrazone with a 67% yield . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
  • Temperature : Reactions are often conducted under reflux (70–90°C).
  • Stoichiometry : A 1:1 molar ratio of ketone to hydrazine ensures minimal side products.
    Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Characterization relies on multimodal spectroscopic analysis:

  • 1H NMR : Distinct signals for the hydrazone NH (δ ~11.21 ppm, broad) and aromatic protons (δ 7.22–7.93 ppm) confirm structural integrity .
  • Mass spectrometry : A molecular ion peak at m/z 134.18 (C8H10N2) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Percent composition (e.g., C: 68.87%, H: 4.00%, N: 13.88%, S: 7.94%) matches theoretical values for derivatives .

Q. How do physical properties (e.g., solubility, stability) influence experimental design for handling this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol, DMSO), requiring solvent compatibility in biological assays .
  • Stability : Hydrazones are sensitive to light and moisture; storage under inert gas (N2/Ar) at –20°C is recommended .
  • Melting point : A sharp melting point (e.g., 162°C for oxidation products) indicates purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the antioxidant activity of this compound derivatives?

Density functional theory (DFT) calculates thermodynamic parameters to evaluate free radical-scavenging mechanisms:

  • Hydrogen atom transfer (HAT) : Bond dissociation enthalpy (BDE < 85 kcal/mol favors HAT) .
  • SPLET mechanism : Exergonic Gibbs free energy (ΔG < 0) indicates thermodynamic feasibility .
    QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. For example, derivatives with –OH groups at specific positions (e.g., 10-OH in MHD 017) exhibit enhanced scavenging of HOO· radicals .

Q. What contradictions exist in reported bioactivity data for this compound derivatives, and how can they be resolved?

A study on antiviral compounds reported N-(4-nitrophenyl)-1-phenylethanone hydrazone with "N.D." (no data) for inhibition efficiency, contrasting with structurally similar analogs (e.g., II-2-9, EC50 = 1.8 μM) . To resolve discrepancies:

  • Validate assays : Use standardized protocols (e.g., plaque reduction assays) and positive controls.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., –NO2) to enhance binding to viral capsid proteins .

Q. How do electrochemical properties of this compound derivatives impact their applications in redox-active systems?

Cyclic voltammetry studies reveal redox behavior critical for designing electrochemical sensors or catalytic systems:

  • Oxidation : Derivatives undergo reversible oxidation at +0.5 V (vs. Ag/AgCl), forming stable radical intermediates .
  • Reduction : Cathodic peaks at –1.2 V correlate with the cleavage of the C=N bond, useful in reductive synthesis pathways .

Q. What structure-activity relationships (SAR) guide the optimization of this compound for agrochemical applications?

  • Insecticidal activity : Benzophenone hydrazone derivatives with –CF3 substituents exhibit enhanced lethality against Aedes aegypti (LC50 = 23.3 mg/L) .
  • Fungicidal activity : Electron-withdrawing groups (e.g., –Cl) at the para-position of the phenyl ring improve efficacy against Fusarium graminearum (EC50 = 1.2 mg/L) .
  • Herbicidal activity : SPLET mechanism-driven compounds disrupt plant jasmonic acid pathways, inducing defense enzymes (e.g., LOX) .

Methodological Considerations

Q. How should researchers address conflicting elemental analysis data for hydrazone derivatives?

Discrepancies between theoretical and observed values (e.g., H: 4.00% vs. 5.03%) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying samples : Use vacuum desiccation for 24 hours before analysis .
  • Calibration : Validate instruments with certified reference standards (e.g., acetanilide) .

Q. What in silico tools are recommended for designing novel this compound analogs with tailored bioactivity?

  • Molecular docking : AutoDock Vina predicts binding affinities to targets like TMV coat protein (e.g., derivative 107, ΔG = –9.2 kcal/mol) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.